molecular formula C7H12O3 B6300694 2,5-Dioxaspiro[3.4]octan-7-ylmethanol CAS No. 2306276-69-5

2,5-Dioxaspiro[3.4]octan-7-ylmethanol

Cat. No.: B6300694
CAS No.: 2306276-69-5
M. Wt: 144.17 g/mol
InChI Key: JLFQZWISCATFAQ-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-7-ylmethanol is a spirocyclic chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a unique spiro[3.4]octane core structure, integrating cyclobutane and tetrahydrofuran rings, which provides a three-dimensional, rigid scaffold that is highly valuable in medicinal chemistry for exploring novel chemical space . The primary application of this molecule is as a versatile synthetic building block. Its structure, which includes a reactive hydroxymethyl group, allows for further functionalization and incorporation into more complex target molecules . Researchers utilize such spirocyclic scaffolds in drug discovery projects, particularly as key intermediates in the synthesis of potential Factor XIa inhibitors for treating thrombotic disorders and in the development of novel antibacterial agents . The constrained spiro framework can be used to modulate the physicochemical properties of lead compounds, potentially improving their potency and metabolic stability. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-2-6-1-7(10-3-6)4-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZWISCATFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2,5 Dioxaspiro 3.4 Octan 7 Ylmethanol and Its Derivatives

Mechanistic Pathways of Oxetane (B1205548) Ring-Opening Reactions

The reactivity of the 2,5-Dioxaspiro[3.4]octane system is largely dominated by the strained oxetane ring. acs.org This strain facilitates ring-opening reactions under various conditions, proceeding through distinct mechanistic pathways. acs.org

Nucleophilic Ring-Opening of the Spirocyclic Ether

The four-membered oxetane ring in 2,5-Dioxaspiro[3.4]octan-7-ylmethanol is susceptible to nucleophilic attack, a reaction characteristic of strained ethers. acs.org Strong nucleophiles are generally required to open the oxetane ring, which is less strained than an epoxide. acs.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a C-O bond.

In the case of unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is a critical consideration. Generally, the nucleophile will attack the less sterically hindered carbon atom. For the 2,5-Dioxaspiro[3.4]octane core, this would imply an attack at the methylene (B1212753) carbons of the oxetane ring rather than the spirocyclic carbon. The presence of the hydroxymethyl group on the tetrahydrofuran (B95107) ring is not expected to significantly influence the electronic properties of the oxetane ring directly, thus steric factors remain the primary determinant of regioselectivity in nucleophilic ring-opening reactions.

Acid-Catalyzed Transformations and Their Selectivity

Under acidic conditions, the oxetane ring of this compound can be activated towards ring-opening. The reaction is initiated by the protonation of the oxetane oxygen, forming a highly reactive oxonium ion. This activation allows for the attack of even weak nucleophiles.

The regioselectivity of acid-catalyzed ring-opening is governed by a balance of steric and electronic effects. The reaction can proceed through a spectrum of mechanisms ranging from SN2-like to SN1-like, depending on the stability of the potential carbocation intermediates. For the 2,5-Dioxaspiro[3.4]octane system, cleavage of the bond to the more substituted spirocyclic carbon would lead to a tertiary carbocation, which is more stable. Therefore, in the presence of a nucleophile, the acid-catalyzed reaction would likely favor the formation of a product where the nucleophile has added to the spiro-carbon, and a primary alcohol is revealed on the other side of the opened oxetane. It has been noted that the 2,5-Dioxaspiro[3.4]octane core is unstable under acidic conditions, which supports the facility of this ring-opening process. nuph.edu.ua

Transformations and Functionalization of the Spirocyclic System

The synthetic utility of this compound is demonstrated through various transformations that either maintain the spirocyclic core or leverage its inherent reactivity.

Regio- and Stereoselective Functionalization of the Dioxaspiro[3.4]octane Core

Recent studies have focused on the functionalization of the hydroxymethyl group of (2,5-Dioxaspiro[3.4]octan-7-yl)methanol, providing access to a range of derivatives with the spirocyclic core intact. These transformations highlight the potential of this compound as a versatile building block. nuph.edu.uaresearchgate.net

One key transformation is the oxidation of the primary alcohol to the corresponding aldehyde, 2,5-Dioxaspiro[3.4]octane-7-carbaldehyde. This reaction is efficiently carried out using Dess-Martin periodinane (DMP). nuph.edu.uaresearchgate.net

Furthermore, the alcohol can be converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N). nuph.edu.ua This mesylate is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups. For example, treatment of the mesylate with sodium azide (B81097) (NaN3) followed by a Staudinger reduction can yield the corresponding amine. nuph.edu.ua

The following table summarizes key transformations of (2,5-Dioxaspiro[3.4]octan-7-yl)methanol:

Starting MaterialReagentsProductYield (%)
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolDMP, CH2Cl22,5-Dioxaspiro[3.4]octane-7-carbaldehyde51
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolMsCl, Et3N, CH2Cl2(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate95
(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate1. NaN3 2. PPh3, H2O(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine50

Data sourced from Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. nuph.edu.uaresearchgate.net

Exploiting Ring Strain for Novel Chemical Reactivity

The inherent ring strain of the oxetane in the 2,5-Dioxaspiro[3.4]octane system is a key driver of its chemical reactivity. acs.org This strain energy can be harnessed to promote reactions that might not be favorable in less strained systems. While specific examples for this compound are not extensively documented, the principle of strain-release-driven reactivity is well-established for spirocyclic compounds. researchgate.net

For instance, ring-opening polymerizations of oxetanes are driven by the release of ring strain. In the context of the 2,5-Dioxaspiro[3.4]octane system, the oxetane ring could potentially be opened under thermal or catalytic conditions to generate novel polymer architectures. The presence of the tetrahydrofuran ring adds another dimension to the potential materials that could be derived from this monomer.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A thorough understanding of the reactivity of this compound and its derivatives would be greatly enhanced by the availability of kinetic and thermodynamic data for its various transformations. Such data would allow for a quantitative comparison of its reactivity with other cyclic ethers and provide deeper insight into the mechanistic pathways of its reactions.

However, to date, detailed investigations into the reaction kinetics and thermodynamic parameters for the reactions of this compound have not been reported in the scientific literature. Future studies in this area would be invaluable for elucidating the precise role of ring strain and substituent effects on the reactivity of this spirocyclic system.

Mechanistic Insights into this compound Reactions Remain Largely Unexplored by In Situ and Trapping Studies

Despite its potential as a valuable building block in medicinal and materials chemistry, detailed mechanistic investigations into the reactivity of this compound, particularly through in situ monitoring and trapping experiments, are not extensively documented in publicly available scientific literature. While the synthesis and derivatization of this spirocyclic alcohol have been reported, a deep, evidence-based understanding of its reaction pathways through direct observation of intermediates remains an area ripe for future research.

The inherent strain of the oxetane ring within the 2,5-dioxaspiro[3.4]octane framework suggests a susceptibility to ring-opening reactions, a common characteristic of oxetanes that often proceeds via carbocationic intermediates, especially under acidic conditions. acs.orgnih.gov However, specific studies employing techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy or the use of trapping agents to isolate or identify transient species in the reactions of this compound and its derivatives have not been found in the current body of research.

In the broader context of oxetane chemistry, mechanistic elucidation is crucial for controlling reaction outcomes and designing novel synthetic methodologies. For instance, the regioselectivity of nucleophilic attack on unsymmetrical oxetanes is highly dependent on the reaction conditions and the nature of the nucleophile, with reaction pathways potentially proceeding through SN1 or SN2 mechanisms. acs.org Computational studies and kinetic analyses of related systems, such as the acid-catalyzed ring-opening of propene epoxide, have revealed the presence of "hidden" intermediates—transient species that are not directly observable but are inferred from detailed kinetic and theoretical models. rzepa.net The application of such comprehensive mechanistic studies to this compound would be invaluable.

The synthesis of this compound has been achieved on a multi-gram scale, and its subsequent conversion to derivatives such as the corresponding aldehyde, mesylate, and amine has been described. nuph.edu.uaresearchgate.net These transformations provide a foundation for exploring the reactivity of this scaffold. For example, the oxidation of the primary alcohol to an aldehyde and the conversion to a mesylate for subsequent nucleophilic substitution are standard synthetic operations. However, the detailed, step-by-step mechanisms of these reactions for this specific spiro-oxetane system have not been the subject of dedicated mechanistic investigation using in situ techniques.

Table 1: Reported Reactions of this compound and its Precursors nuph.edu.uaresearchgate.net

Starting MaterialReagents and ConditionsProductYield (%)
Ethyl 2,5-dioxaspiro[3.4]octane-7-carboxylateLiAlH4, THFThis compound83
This compoundDMP, CH2Cl22,5-Dioxaspiro[3.4]octan-7-carbaldehyde51
This compoundMsCl, Et3N, CH2Cl2(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate95
(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonateNaN3, then Staudinger reaction(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine50

The development of in situ monitoring techniques, such as high-resolution NMR and spectroscopic methods like in situ X-ray absorption, has revolutionized the study of reaction mechanisms by allowing for the direct observation of species as they form and are consumed. nih.gov Similarly, trapping experiments, where a highly reactive intermediate is intercepted by a "trapping" agent to form a stable, characterizable product, are a powerful tool for confirming the existence of such intermediates. researchgate.net The application of these methods to the reactions of this compound would provide definitive evidence for proposed mechanisms, such as the formation of oxocarbenium ions during ring-opening reactions, and would enable the optimization of reaction conditions to favor desired products.

Computational and Advanced Structural Analysis Research on 2,5 Dioxaspiro 3.4 Octan 7 Ylmethanol

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules, such as their three-dimensional geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences

A comprehensive search of scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused on the conformational preferences of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol. While DFT is a standard method for such analyses, dedicated research on the energetic landscape of the various possible conformers of this particular spirocycle does not appear to be publicly available at this time. Such a study would be valuable for understanding the molecule's shape and how it might interact with biological targets.

Analysis of Electronic Structure and Bonding Interactions

Similarly, there is a lack of published research detailing the electronic structure and specific bonding interactions of this compound. An analysis of the electronic structure would provide insights into the molecule's reactivity, polarity, and intermolecular interaction potential. The inherent strain of the oxetane (B1205548) ring fused to the tetrahydrofuran (B95107) ring likely leads to interesting electronic properties that await detailed computational investigation.

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure and understanding the chemical environment of molecules.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR data have been reported in the context of its synthesis. researchgate.netnuph.edu.ua This data is crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

A study on the synthesis of 2,5-dioxaspiro[3.4]octane building blocks provides the following NMR data for the title compound, which was synthesized via the reduction of its corresponding ester. researchgate.netnuph.edu.ua

¹H and ¹³C NMR Data for (2,5-Dioxaspiro[3.4]octan-7-yl)methanol

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HCDCl₃Not specifiedNot specifiedNot specified
¹³CCDCl₃37.2, 41.2, 62.1, 69.9, 82.0, 82.7, 83.1--

This table is based on reported data and further multi-dimensional NMR studies such as COSY, HSQC, and HMBC would be necessary to unambiguously assign all proton and carbon signals and to provide detailed information about the through-bond and through-space correlations, which would, in turn, help in defining the molecule's preferred conformation in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. A thorough review of the existing literature indicates that no specific FT-IR or Raman spectroscopic studies have been published for this compound. Such data would be instrumental in identifying characteristic vibrational modes of the spirocyclic system and the hydroxyl functional group.

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structures have been reported in the scientific literature for this compound or any of its direct synthetic intermediates or derivatives. The determination of its crystal structure would provide precise bond lengths, bond angles, and conformational details of the spirocyclic framework, which would be invaluable for validating computational models and for understanding its packing in the solid state.

Solid-State Structural Characterization and Crystal Packing

The solid-state structure of a bis-spiro-oxetane pyrroline (B1223166) nitroxide radical, an analogue to this compound, has been elucidated through single-crystal X-ray diffraction. The analysis revealed that the oxetane rings in this spirocyclic system are slightly puckered. nih.gov This puckering is a common feature in oxetanes, arising from the balance between angle strain and torsional strain.

The crystal structure of this analogue was determined at two different temperatures, 100 K and 273 K, showing that the molecule crystallizes in a chiral tetragonal space group, P4₁2₁2. nih.gov The crystal packing is characterized by a C₂-symmetric chiral structure. nih.gov A notable feature of oxetanes is their ability to act as effective hydrogen-bond acceptors, a property attributed to the strained C-O-C bond angle of approximately 90°. nih.gov This characteristic suggests that in the solid state, molecules like this compound would likely participate in hydrogen bonding, especially given the presence of the hydroxyl group.

In the analogue studied, the oxetane moieties were observed to form strong hydrogen bonds within a trehalose/sucrose matrix. nih.gov This interaction is significant as it influences the electron spin coherence time of the nitroxide radical. nih.gov For this compound, similar intermolecular hydrogen bonding interactions involving the hydroxyl group and the ether oxygens would be expected to play a crucial role in defining its crystal packing arrangement.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Spirocyclic Systems

The geometric parameters of the spirocyclic system in the bis-spiro-oxetane analogue were determined with precision through X-ray crystallography and further supported by Density Functional Theory (DFT) computations. nih.gov These data provide a valuable reference for understanding the geometry of this compound.

The oxetane rings in the studied analogue exhibit a slight pucker, which is a deviation from planarity. nih.gov In comparison, the tetrahydrofuran (THF) rings in a related bis-spiro-tetrahydrofuran structure show more pronounced puckering, adopting envelope and twist (half-chair) conformations. nih.gov This difference highlights the greater ring strain in the four-membered oxetane ring compared to the five-membered THF ring.

Below are tables summarizing selected bond lengths and angles for the bis-spiro-oxetane pyrroline nitroxide radical, which can be considered representative for a spiro-oxetane system.

Table 1: Selected Bond Lengths from X-ray Crystallography of a Bis-Spiro-Oxetane Analogue

BondLength (Å) at 100 KLength (Å) at 273 K
C1-O11.4451.442
C1-C21.5211.518
C2-C31.5231.520
C3-O11.4481.445
C2-C4 (spiro)1.5301.527

Data derived from a study on a bis-spiro-oxetane pyrroline nitroxide radical. nih.gov

Table 2: Selected Bond Angles from X-ray Crystallography of a Bis-Spiro-Oxetane Analogue

AngleAngle (°) at 100 KAngle (°) at 273 K
C1-O1-C391.291.4
O1-C1-C288.988.8
C1-C2-C388.788.6
O1-C3-C289.189.0
C1-C2-C4 (spiro)115.2115.4
C3-C2-C4 (spiro)116.0115.8

Data derived from a study on a bis-spiro-oxetane pyrroline nitroxide radical. nih.gov

Strategic Applications of 2,5 Dioxaspiro 3.4 Octan 7 Ylmethanol As a Versatile Chemical Building Block

Utilization in the Construction of Complex Organic Scaffolds

The rigid framework of 2,5-Dioxaspiro[3.4]octan-7-ylmethanol serves as an ideal starting point for the synthesis of more elaborate molecular structures. The presence of the primary alcohol provides a reactive handle for a wide array of chemical transformations, allowing for its strategic incorporation into larger, more complex systems.

Precursors for Polycyclic and Bridged Systems

The functionalized nature of this compound makes it a promising precursor for the synthesis of complex polycyclic and bridged frameworks. The hydroxyl group can be readily converted into other functionalities, such as halides or tosylates, creating electrophilic centers. These centers can then participate in intramolecular reactions with a nucleophile tethered to another part of the molecule, leading to the formation of additional rings.

While direct, published examples of converting this compound itself into bridged systems are not extensively detailed, the principle is well-established in organic synthesis. The strategic placement of the methanol (B129727) group on the five-membered ring provides a vector for chain extension and subsequent cyclization, enabling access to novel and structurally complex topologies that would be challenging to assemble through other methods. The inherent strain and reactivity of the oxetane (B1205548) ring can also be harnessed in rearrangement reactions to construct unique polycyclic skeletons.

Integration into Diverse Heterocyclic Architectures

A key application of this compound is its use as a three-dimensional analog of 1,4-dioxane (B91453) for integration into diverse heterocyclic structures. nuph.edu.ua The synthesis of the core scaffold has been achieved on a large scale, making it an accessible building block for drug discovery programs. nuph.edu.uaresearchgate.net A key step in its synthesis involves a Ring-Closing Metathesis (RCM) reaction to form a dihydrofuran ring, which is subsequently hydrogenated. nuph.edu.uaresearchgate.netnuph.edu.ua

The synthetic route provides key intermediates that can be diversified. For instance, the alcohol (this compound) can be oxidized to the corresponding aldehyde or converted into amines and bromides. nuph.edu.uaresearchgate.net These derivatives serve as versatile connectors, allowing the spirocyclic core to be linked to other heterocyclic systems, thereby generating novel and diverse molecular architectures for medicinal chemistry applications. nuph.edu.uaresearchgate.net The incorporation of the oxetane moiety is known to significantly enhance important physicochemical properties such as aqueous solubility and metabolic stability. nuph.edu.ua

Role in Scaffold Diversity and Combinatorial Synthesis Methodologies

The true power of a chemical building block is realized in its ability to generate a wide variety of derivatives for screening and optimization. This compound is exceptionally well-suited for this role, serving as a central hub for creating diverse molecular scaffolds. nuph.edu.ua This aligns perfectly with the principles of combinatorial chemistry, which focuses on the rapid, parallel synthesis of large libraries of compounds to accelerate scientific discovery. nih.govopenaccessjournals.com

The conversion of the parent alcohol into a range of other functional groups highlights its utility in generating scaffold diversity. nuph.edu.uaresearchgate.net These transformations allow chemists to systematically modify the structure and explore the resulting changes in biological activity or material properties. The ability to produce these key intermediates on a multigram scale facilitates their use in high-throughput synthesis and screening campaigns. nuph.edu.uanuph.edu.ua

Table 1: Key Functional Group Transformations of the 2,5-Dioxaspiro[3.4]octane Scaffold
Starting MaterialProductReagents & ConditionsReported YieldReference
Methyl 2,5-dioxaspiro[3.4]octane-7-carboxylateThis compoundLiAlH₄83% researchgate.netnuph.edu.ua
This compound2,5-Dioxaspiro[3.4]octane-7-carbaldehydeDess-Martin periodinane (DMP), CH₂Cl₂51% nuph.edu.uanuph.edu.ua
(2,5-Dioxaspiro[3.4]octan-7-yl)methanol(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonateMsCl, Et₃N, CH₂Cl₂Not specified nuph.edu.ua
(2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate7-(Azidomethyl)-2,5-dioxaspiro[3.4]octaneNaN₃, followed by Staudinger reaction for amine synthesis50% (for amine) nuph.edu.ua

Synthetic Strategies for Analogs with Modified Spirocyclic Frameworks

To further expand the utility of this scaffold, researchers explore the synthesis of analogs where the core spirocyclic framework itself is altered. This includes changing the size of the constituent rings or introducing different atoms into the skeleton.

Exploration of Spiro Ring Size Variations for Modulating Reactivity

The reactivity of spirocyclic systems is profoundly influenced by the size of the rings, which dictates the degree of inherent ring strain. nih.gov Studies on other small spiroheterocycles demonstrate that this strain can be a powerful tool for driving chemical transformations. For example, highly strained systems like oxaspiro[2.2]pentanes (composed of one cyclopropane (B1198618) and one epoxide ring) undergo facile rearrangements to cyclobutanones, driven by the release of strain energy. nih.gov

Similarly, 1,4-dioxaspiro[2.3]hexanes exhibit varied reactivity depending on the conditions, with nucleophilic attack occurring at different positions to relieve ring strain. nih.gov These principles suggest that modifying the ring sizes of the 2,5-Dioxaspiro[3.4]octane system (e.g., to a [3.3], [4.4], or [2.4] system) would provide a powerful method for modulating its chemical reactivity and conformational properties. Decreasing the ring size would likely increase strain and susceptibility to ring-opening reactions, while expanding the rings could alter the three-dimensional geometry and the orientation of appended functional groups.

Table 2: Reactivity Patterns in Strained Spiroheterocycles as a Model for Ring Size Variation
Spiro SystemPrimary Mode of ReactivityDriving ForceTypical ProductReference
Oxaspiro[2.2]pentaneAcid-catalyzed rearrangementRelease of high ring strainCyclobutanone nih.gov
1,4-Dioxaspiro[2.2]pentaneNucleophilic additionRelief of strain in both epoxide ringsα-substituted α'-hydroxy ketone nih.gov
1-Oxaspiro[2.3]hexaneLewis acid promoted rearrangementFormation of a stabilized carbocationCyclopentanone nih.gov

Introduction of Additional Heteroatoms within the Spiro System

Replacing the oxygen or carbon atoms within the spirocyclic framework with other heteroatoms, such as nitrogen or sulfur, is a key strategy for expanding scaffold diversity. epa.gov The introduction of heteroatoms can significantly alter the molecule's physical and chemical properties, including polarity, polarizability, basicity, and hydrogen bonding capacity. taylorandfrancis.com This can have a profound impact on a molecule's biological activity and pharmacokinetic profile.

For example, the synthesis of aza-analogs, such as 2-azaspiro[3.4]octane, has been successfully developed. rsc.org These syntheses often involve annulation strategies that build one ring onto another pre-existing ring. rsc.org The resulting nitrogen-containing spirocycles are considered privileged structures in drug discovery due to their rigid three-dimensional character. researchgate.net Developing synthetic routes to novel heteraspiro[3.4]octanes, starting from or inspired by the 2,5-dioxa- scaffold, would provide access to new areas of chemical space and create building blocks with unique properties for various scientific applications. epa.govresearchgate.net

Methodologies for Preparing Compound Libraries for Research Purposes

The generation of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. nih.gov The unique structural features of this compound make it an ideal starting point for the creation of libraries with significant chemical diversity. The methodologies employed to achieve this can be broadly categorized into diversity-oriented synthesis and parallel synthesis.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to generate a collection of structurally diverse molecules, often with complex and varied three-dimensional shapes, from a common starting material. nih.govcam.ac.uk The goal is to explore a wide area of chemical space to identify novel biological activities. cam.ac.uk this compound is an excellent substrate for DOS due to its functional handle (the primary alcohol) and its rigid spiroketal core.

The hydroxyl group of this compound can be readily transformed into a variety of other functional groups, serving as a launching point for divergent synthetic pathways. For instance, oxidation of the alcohol yields the corresponding aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. researchgate.netnuph.edu.ua

Furthermore, the alcohol can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions with a diverse set of nucleophiles, including amines, thiols, and azides. researchgate.netnuph.edu.ua The resulting azide (B81097) can be further elaborated through click chemistry or reduction to the corresponding amine, which can then be acylated, alkylated, or used in reductive amination to introduce further diversity. This multi-directional approach allows for the rapid generation of a library of compounds with a common spiroketal core but with varied peripheral functionality and stereochemistry. mskcc.org

Parallel Synthesis:

Parallel synthesis is a technique used to synthesize a large number of compounds simultaneously in a spatially separated manner, typically in multi-well plates. spirochem.comyoutube.com This high-throughput approach is ideal for creating focused libraries around a promising scaffold for structure-activity relationship (SAR) studies. spirochem.com

Starting with this compound, a parallel synthesis campaign can be designed to explore the impact of various substituents on a particular biological target. For example, the alcohol can be subjected to a series of parallel reactions in a 96-well plate format. Each well would contain the starting material and a different reagent, such as a variety of carboxylic acids for esterification, isocyanates for urethane (B1682113) formation, or sulfonyl chlorides for sulfonamide synthesis.

The robust synthesis of key intermediates derived from this compound on a multigram scale facilitates their use in such library generation efforts. researchgate.netnuph.edu.ua The availability of the corresponding aldehyde and amine in significant quantities allows for their use as starting materials in parallel reductive amination or acylation protocols, respectively. Automated liquid handling and purification systems can be employed to streamline the process, enabling the rapid production of hundreds or even thousands of discrete compounds for biological evaluation. chemspeed.com

The following table outlines the key synthetic transformations of this compound that are amenable to the creation of compound libraries.

Starting Material Reagent(s) Product Type Potential for Diversification
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolDess-Martin periodinane (DMP)AldehydeWittig reaction, Grignard addition, aldol condensation, reductive amination
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolMsCl, Et3N; then NaN3; then PPh3, H2OAmineAcylation, sulfonylation, alkylation, reductive amination
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolVarious carboxylic acids, coupling agentsEstersIntroduction of a wide range of R-groups from commercially available carboxylic acids
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolVarious isocyanatesUrethanesIntroduction of diverse aryl and alkyl substituents
(2,5-Dioxaspiro[3.4]octan-7-yl)methanolMsCl, Et3N; then various nucleophiles (Nu-)Substituted derivativesIntroduction of various functional groups via nucleophilic substitution

The strategic application of these methodologies to this compound enables the systematic exploration of the chemical space around this novel spirocyclic scaffold, significantly enhancing the potential for the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dioxaspiro[3.4]octan-7-ylmethanol, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via spirocyclization of a diol precursor with a ketone or aldehyde under acidic catalysis. A study using analogous spirocyclic systems (e.g., 1,4-dioxaspiro[4.5]decan-8-one) demonstrated that anhydrous conditions with BF₃·OEt₂ as a catalyst at 0–5°C minimize side reactions . Yield optimization requires strict control of stoichiometry (1:1.2 diol:ketone) and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 4:1) achieves >90% purity.

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Multi-modal characterization is critical:

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify spirocyclic protons (δ 3.8–4.2 ppm) and methanol -OH (δ 1.5 ppm, broad).
  • X-ray Crystallography : Resolves the spiro[3.4]octane core and confirms stereochemistry (bond angles: C-O-C ~109°).
  • HRMS : Exact mass ([M+H]⁺) should match theoretical calculations within 2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during spirocyclization?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial -OH orientation) arise from competing transition states. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for pathway selectivity. Experimental validation via variable-temperature NMR (-40°C to 25°C) can trap intermediates, while chiral HPLC (Chiralpak IA column, heptane/EtOH 95:5) separates diastereomers .

Q. How does the compound’s reactivity differ in oxidation vs. reduction environments?

  • Methodological Answer :

  • Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the methanol group oxidizes to a ketone (yield ~75%), confirmed by IR (C=O stretch at 1710 cm⁻¹). Competing ring-opening occurs at >50°C.
  • Reduction : NaBH₄ in THF selectively reduces spirocyclic ketones (if present) but leaves the methanol group intact. Side products (e.g., diols) are minimized at 0°C and pH 7–8 .

Q. What computational tools predict the compound’s conformational stability in solvent systems?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model solvent interactions. For polar solvents (e.g., DMSO), the spirocyclic ring adopts a chair-like conformation (ΔG = -2.1 kcal/mol). In non-polar solvents (hexane), a boat conformation dominates. Experimental validation via dielectric constant measurements aligns with MD-predicted dipole moments (±0.3 D error) .

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